4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline
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Description
This compound is a complex organic molecule that contains several functional groups. It has a quinazoline group (a type of nitrogen-containing heterocycle), an azetidine group (a four-membered ring containing nitrogen), and a pyrazole group (a five-membered ring containing two nitrogens). The presence of bromine and methoxy groups further adds to the complexity of this molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the individual rings and then connecting them together through various reactions. The bromo and methoxy groups would likely be added in later steps, as they are typically used in functional group transformations or as directing groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy groups and the electron-withdrawing bromine would have a significant impact on the electronic structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine could be replaced with other groups in a substitution reaction, or the methoxy groups could be removed or modified. The nitrogen in the azetidine ring could also potentially act as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the bromine and methoxy groups would likely make the compound relatively polar, which could affect its solubility in different solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O2/c1-24-15-3-13-14(4-16(15)25-2)19-10-20-17(13)22-6-11(7-22)8-23-9-12(18)5-21-23/h3-5,9-11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQAPNOAAOMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)CN4C=C(C=N4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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